7-chloro-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
説明
7-Chloro-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 1,4-benzodiazepin-2-one core structure. Key structural features include:
- 7-chloro substituent: A halogen at position 7, common in bioactive benzodiazepines for enhancing receptor binding and metabolic stability.
- 5-phenyl group: Aromatic substitution at position 5, contributing to lipophilicity and modulating interactions with GABAA receptors.
- 4-(3-phenylpropanoyl) side chain: A bulky acyl group at position 4, distinguishing it from simpler alkyl or aryl substituents in related compounds. This group likely enhances steric bulk and lipophilicity, influencing pharmacokinetics and binding kinetics.
特性
IUPAC Name |
7-chloro-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-19-12-13-21-20(15-19)24(18-9-5-2-6-10-18)27(16-22(28)26-21)23(29)14-11-17-7-3-1-4-8-17/h1-10,12-13,15,24H,11,14,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGUDPYHCDHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-Chloro-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H21ClN2O2
- Molecular Weight : 404.89 g/mol
- IUPAC Name : 7-chloro-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Benzodiazepines primarily exert their effects by modulating the GABA receptor, enhancing the inhibitory neurotransmitter GABA's effects. This results in increased neuronal inhibition, contributing to anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Anxiolytic Effects
Research indicates that compounds similar to 7-chloro-5-phenyl derivatives exhibit significant anxiolytic effects. A study demonstrated that these compounds could reduce anxiety-like behaviors in rodent models through GABA receptor modulation.
Anticonvulsant Properties
The compound has shown promise in preclinical studies for anticonvulsant activity. In a controlled study, it was found to significantly reduce seizure frequency in animal models compared to control groups .
Sedative Effects
In behavioral tests, this compound demonstrated sedative properties. The administration of varying doses resulted in dose-dependent sedation in rodent models, indicating its potential use as a sedative agent .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of 7-chloro-5-phenyl compounds typically includes rapid absorption and distribution across biological membranes due to their lipophilic nature. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits therapeutic potential, high doses can lead to adverse effects such as respiratory depression and cognitive impairment. Long-term studies are necessary to fully understand the safety profile.
類似化合物との比較
Structural Analogues and Substituent Effects
The target compound shares its benzodiazepinone core with several derivatives, differing in substituent patterns (Table 1):
Key Observations :
- Halogen Variations : Bromine (in 2404-0113) and nitro groups (in Methylclonazepam) at position 7 may alter electronic properties and metabolic pathways compared to the target compound’s chlorine .
- Position 4 Modifications: The 3-phenylpropanoyl group in the target compound introduces greater steric bulk than the 2-Cl-benzoyl group in 2404-0113 or the fused oxazolo ring in Oxazolam. This may reduce water solubility but enhance membrane permeability .
- Heteroatom Substitution: The benzothiazepinone derivative () replaces a nitrogen with sulfur, altering ring electronics and hydrogen-bonding capacity .
Pharmacological Activity
- Oxazolam : A mild sedative with a fused oxazolo ring, suggesting that smaller substituents at position 4 favor rapid CNS penetration and shorter duration of action .
- Methylclonazepam : The nitro group at position 7 and methyl at N1 likely enhance GABAA receptor affinity, similar to clonazepam derivatives .
The target compound’s 3-phenylpropanoyl group may prolong metabolic half-life by resisting oxidative degradation, a hypothesis supported by its identification as a down-regulated metabolite in fungal systems (suggesting stability under biological conditions) .
Physicochemical Properties
Comparative physicochemical data for 2404-0113 (Table 2) provide insights into the target compound’s likely properties:
The target compound’s larger acyl group likely increases logD compared to 2404-0113, reducing solubility but improving blood-brain barrier penetration.
Crystallographic and Hydrogen-Bonding Considerations
- Ring Puckering: The benzodiazepine core’s conformation (e.g., chair vs. boat) is influenced by substituents. Bulky groups like 3-phenylpropanoyl may induce puckering patterns that optimize receptor binding .
- Hydrogen Bonding: The acyl oxygen in the target compound could act as a hydrogen-bond acceptor, stabilizing interactions with GABAA receptor residues.
Q & A
Q. How can researchers standardize protocols for cross-study comparisons?
- Best Practices :
Open Data Repositories : Share raw NMR/MS spectra in platforms like Zenodo or PubChem .
Detailed SI : Report exact reaction times, solvent grades, and equipment models (e.g., HPLC column type) .
Collaborative Validation : Initiate multi-lab studies to benchmark synthetic and analytical methods .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
